Home > Products > Screening Compounds P142023 > 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione - 137133-35-8

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

Catalog Number: EVT-3514403
CAS Number: 137133-35-8
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a heterocyclic organic compound belonging to the benzodiazepine class. It serves as a valuable scaffold in synthetic organic chemistry, particularly in medicinal chemistry, due to its versatile reactivity and ability to be functionalized at various positions. [] This compound and its derivatives have shown potential for a variety of applications, making them subjects of ongoing research.

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

  • Compound Description: This compound is a key intermediate in the synthesis of Lotrafiban, a platelet glycoprotein IIb/IIIa receptor antagonist. [, ] It has been investigated in biocatalytic resolution studies using lipases in ionic liquids. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione with additional substitutions at the 2 and 4 positions. Specifically, it has a methyl ester group at position 2 and a methyl group at position 4. [, ]

(2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (SB-214857-A, Lotrafiban)

  • Compound Description: This compound is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor, used clinically as Lotrafiban. [, ]
  • Relevance: This compound is a derivative of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, incorporating a chiral center at position 2 and featuring a complex 7-(4,4'-bipiperidinylcarbonyl) substituent and an acetic acid hydrochloride group at position 2. [, ]

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

  • Compound Description: This compound is a significant intermediate in the synthesis of various biologically active compounds, including 5-HT2c receptor agonists, dopamine D2 receptor ligands, and inhibitors of phenylethanolamine N-methyltransferase and Farnesyl transferase. []
  • Relevance: This compound represents a simplified version of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, where one of the carbonyl groups at position 3 or 5 is replaced with a methylene group and the other with an acetyl group at position 4. []

1-[(2-thiazolin-2-yl)-amino]acetyl-4-(1,3-dithiol-2-ylidene)-2,3,4,5-tetrahydro-1H-1-benzazepin-3,5-dione hydrochloride (KF-14363)

  • Compound Description: KF-14363 exhibits hepatoprotective effects in various experimental liver injury models. It has demonstrated inhibition of D-galactosamine-induced serum transaminase increase, reduction of liver triglyceride levels, and improvement in liver regeneration. [, , ]
  • Relevance: This compound exhibits a similar core structure to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, with modifications including a [(2-thiazolin-2-yl)-amino]acetyl group at position 1 and a (1,3-dithiol-2-ylidene) group at position 4. [, , ]

1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione

  • Compound Description: This compound serves as a precursor for synthesizing triazole derivatives with a benzodiazepine moiety. [, , ]
  • Relevance: This compound is structurally analogous to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, differing in the presence of benzyl groups at positions 1 and 5 and a propargyl group at position 3. [, , ]

7-Chloro-5-(2-chlorophenyl)-2,3-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

  • Compound Description: This compound has been identified as an impurity in Lorazepam, a benzodiazepine drug used to treat anxiety and sleep disorders. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione with the addition of chlorine substituents at positions 7 and on the phenyl ring at position 5. []

2-Phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives

  • Compound Description: This series of compounds exhibits antagonist activity against arginine vasopressin (AVP) for both V1A and V2 receptors. Introducing hydrophilic groups to the benzodiazepine ring enhances their oral bioavailability. []
  • Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione through a 1-carbonyl linker on the benzodiazepine ring, connecting it to a benzanilide moiety with a phenyl substituent at position 2'. []

2,3,4,5-Tetrahydro-1-methyl-1H-1,5-benzodiazepine-2,4-diones

  • Compound Description: This series of compounds includes clinically used psychotherapeutic agents like Clobazam and Triflubazam. Their stereochemistry and conformational preferences have been extensively studied using NMR techniques. [, ]
  • Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, distinguished by a methyl group substitution at position 1 and a shift of one carbonyl group from position 3 to position 4. [, ]
Overview

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties. This compound exhibits a range of effects, including anxiolytic, hypnotic, and muscle relaxant activities. The structural framework of this compound consists of a benzodiazepine ring system that contributes to its biological activity and interaction with various receptors in the central nervous system .

Source and Classification

The chemical is classified under the category of benzodiazepines and is identified by the International Union of Pure and Applied Chemistry name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione. Its chemical formula is C9H8N2O2 and it has a CAS registry number of 137133-35-8. The compound has been studied for its synthesis methods and potential applications in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione generally involves cyclization reactions. One common synthetic route includes the reaction of an aminobenzophenone derivative with an acylating agent under controlled conditions. This process typically leads to the formation of the benzodiazepine ring through a series of steps that may include heating and solvent use to facilitate the reaction .

In industrial contexts, continuous flow chemistry has emerged as a preferred method for synthesizing this compound. This technique allows for efficient production by maintaining optimal reaction conditions and minimizing side reactions, thus enhancing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione features a bicyclic system that includes a seven-membered diazepine ring fused to a phenyl group. The InChI representation of this compound is as follows:

InChI 1S C9H8N2O2 c12 8 5 10 7 4 2 1 3 6 7 9 13 11 8 h1 4 10H 5H2 H 11 12 13 \text{InChI 1S C9H8N2O2 c12 8 5 10 7 4 2 1 3 6 7 9 13 11 8 h1 4 10H 5H2 H 11 12 13 }

The compound's molecular weight is approximately 164.17 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides using reagents like potassium permanganate.

Reduction: Reduction reactions can convert the compound into various reduced forms using agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups; common reagents include nucleophiles that facilitate these transformations .

The reaction conditions typically require controlled temperatures and appropriate solvents to ensure desired outcomes.

Mechanism of Action

The mechanism of action for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione primarily involves its binding to benzodiazepine receptors in the central nervous system. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal excitability. This mechanism underlies its anxiolytic and sedative properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally in the range typical for similar compounds.

Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH.

Relevant Data or Analyses

Further studies on its solubility indicate that it is soluble in organic solvents but may have limited solubility in water. Its reactivity profile suggests that it should be handled with care due to potential interactions with strong oxidizing agents .

Applications

Scientific Uses

The primary applications of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione lie within medicinal chemistry. It serves as a scaffold for developing new therapeutic agents targeting anxiety disorders and other conditions related to neurotransmitter imbalances. Additionally, research continues into its potential uses in synthesizing novel compounds with enhanced pharmacological profiles or reduced side effects compared to traditional benzodiazepines .

Properties

CAS Number

137133-35-8

Product Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

IUPAC Name

1,2-dihydro-1,4-benzodiazepine-3,5-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13)

InChI Key

MPKOCPLCVPHANZ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)C2=CC=CC=C2N1

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.